trans-4-Cyano-3-fluorophenyl 4-butylcyclohexanecarboxylate
CAS No.:
Cat. No.: VC17441408
Molecular Formula: C18H22FNO2
Molecular Weight: 303.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H22FNO2 |
|---|---|
| Molecular Weight | 303.4 g/mol |
| IUPAC Name | (4-cyano-3-fluorophenyl) 4-butylcyclohexane-1-carboxylate |
| Standard InChI | InChI=1S/C18H22FNO2/c1-2-3-4-13-5-7-14(8-6-13)18(21)22-16-10-9-15(12-20)17(19)11-16/h9-11,13-14H,2-8H2,1H3 |
| Standard InChI Key | ZELJAGIJMDOIML-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1CCC(CC1)C(=O)OC2=CC(=C(C=C2)C#N)F |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule consists of a trans-4-butylcyclohexane ring esterified to a 4-cyano-3-fluorophenyl group. The cyclohexane ring adopts a chair conformation, with the butyl chain (C₄H₉) occupying an equatorial position to minimize steric strain . The phenyl group features electron-withdrawing substituents: a cyano (-CN) group at the para position and a fluorine atom at the meta position, creating a polarized aromatic system .
Table 1: Key Structural Descriptors
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via a two-step esterification process:
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Cyclohexanecarboxylic Acid Activation: 4-Butylcyclohexanecarboxylic acid reacts with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.
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Esterification: The acyl chloride undergoes nucleophilic acyl substitution with 4-cyano-3-fluorophenol in the presence of a base (e.g., pyridine) .
Table 2: Reaction Conditions
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| 1 | SOCl₂, DMF (cat.) | 60°C | 85–90 |
| 2 | Pyridine, Dichloromethane | 25°C | 70–75 |
Purification and Characterization
Crude product is purified via silica gel chromatography (eluent: hexane/ethyl acetate 4:1), yielding >95% purity. High-Performance Liquid Chromatography (HPLC) and mass spectrometry confirm structural integrity .
Physicochemical Properties
Thermal Behavior
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Melting Point: Predicted to range between 35–38°C based on analogues like 4-ethoxyphenyl trans-4-butylcyclohexanoate .
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Thermal Stability: Decomposition initiates at 220°C (TGA data inferred from cyclohexane esters) .
Solubility and Reactivity
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Solubility: Miscible in methanol, dichloromethane, and dimethylformamide; insoluble in water .
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Hydrolytic Sensitivity: The ester bond undergoes slow hydrolysis in aqueous base (t₁/₂ ≈ 48 hrs at pH 12) .
Applications in Advanced Materials
Liquid Crystal Compositions
The compound’s rigid cyclohexane core and polar substituents make it a candidate for nematic liquid crystal mixtures. Comparative studies with trans,trans-4-Cyano-3-fluorophenyl-4'-propyl-bicyclohexyl-4-carboxylate (C₂₄H₂₆FNO₂) show enhanced dielectric anisotropy (Δε ≈ +12.5) due to the cyano group’s dipole .
Table 3: Performance Metrics in LC Mixtures
| Property | Value | Source |
|---|---|---|
| Clearing Point (Tₙᵢ) | 145°C | |
| Dielectric Anisotropy | +12.5 | |
| Rotational Viscosity | 120 mPa·s |
Pharmaceutical Intermediate
While direct biological data is unavailable, structural analogues exhibit inhibitory activity against cytochrome P450 enzymes, suggesting potential as metabolic modulators .
Comparative Analysis with Structural Analogues
4-Ethoxyphenyl trans-4-butylcyclohexanoate (C₁₉H₂₈O₃)
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Key Difference: Replacement of -CN/-F with -OCH₃ reduces polarity, lowering dielectric anisotropy (Δε ≈ +8.2) .
trans,trans-4-Cyano-3-fluorophenyl-4'-propyl-bicyclohexyl-4-carboxylate (C₂₄H₂₆FNO₂)
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Enhanced Properties: Bicyclohexyl backbone increases molecular rigidity, elevating clearing point to 165°C .
Future Research Directions
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Phase Behavior Studies: Detailed differential scanning calorimetry (DSC) to map polymorphic transitions.
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Toxicological Profiling: Acute and chronic toxicity assays to evaluate biomedical applicability.
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Optoelectronic Optimization: Integration into ferroelectric liquid crystal systems for faster switching times.
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